Imidazo[1,2-a]pyrazin-8-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyrazin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-6-9-2-4-10(6)3-1-8-5/h1-4H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLXZEJRGRNLQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437402 | |
| Record name | Imidazo[1,2-a]pyrazin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117718-88-4 | |
| Record name | Imidazo[1,2-a]pyrazin-8-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117718-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyrazin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | imidazo[1,2-a]pyrazin-8-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Modifications of Imidazo 1,2 a Pyrazin 8 Amine
Synthetic Routes to the Imidazo[1,2-a]pyrazine (B1224502) Ring System
The construction of the core imidazo[1,2-a]pyrazine ring can be achieved through various synthetic strategies, ranging from traditional multi-step sequences to more modern and efficient multicomponent reactions. ontosight.airsc.org These methods provide access to a wide array of substituted imidazo[1,2-a]pyrazines, which can be further functionalized to produce compounds like Imidazo[1,2-a]pyrazin-8-amine. tsijournals.com
Multi-step Reaction Sequences for Imidazopyrazine Core Formation
A common multi-step approach to the imidazo[1,2-a]pyrazine core involves a sequence of reactions starting with a pyrazine (B50134) derivative. tsijournals.com A key strategy is the initial halogenation of the pyrazine ring, which then allows for the construction of the fused imidazole (B134444) ring. tsijournals.com
One documented protocol begins with the bromination of a 2-aminopyrazine (B29847) derivative. For instance, 2-amino-5-methyl-pyrazine can be treated with N-bromosuccinimide (NBS) in ethanol (B145695) at room temperature to yield 2-amino-3-bromo-5-methyl pyrazine with high efficiency. tsijournals.com This brominated intermediate is then condensed with an α-halocarbonyl compound, such as an acyl bromide, to form the imidazopyrazine ring system. tsijournals.com Subsequent nucleophilic substitution at the 8-position, often a bromo-group introduced in an earlier step, with an amine provides the 8-amino functionality. tsijournals.com
A general synthetic scheme is as follows:
Bromination: Introduction of a bromine atom onto the pyrazine ring, typically at a position that will become C8 in the final product. tsijournals.com
Imidazopyrazine Ring Formation: Condensation of the brominated aminopyrazine with an α-halocarbonyl compound. tsijournals.com
Nucleophilic Substitution: Displacement of the 8-bromo substituent with an amino group to yield the desired 8-amino-imidazo[1,2-a]pyrazine derivative. tsijournals.com
| Step | Reagents and Conditions | Product | Yield (%) |
| Bromination | 2-amino-5-methyl-pyrazine, NBS, EtOH, rt | 2-amino-3-bromo-5-methyl pyrazine | 90 |
| Imidazopyrazine Formation | 2-amino-3-bromo-5-methyl pyrazine, Acyl bromide, Acetone, rt | 8-bromo-2-substituted-6-methyl-imidazo[1,2-a]pyrazine | Varies |
| Amination | 8-bromo-2-substituted-6-methyl-imidazo[1,2-a]pyrazine, Amine, Heating (120°C) | 8-amino-2-substituted-6-methyl-imidazo[1,2-a]pyrazine | Varies |
Condensation Reactions
Condensation reactions are a cornerstone in the synthesis of the imidazo[1,2-a]pyrazine ring system. The most traditional and widely used method is the condensation between an aminopyrazine and an α-halocarbonyl compound. ucl.ac.uknih.gov This reaction proceeds through nucleophilic attack of the endocyclic nitrogen of the aminopyrazine on the alkyl-halide, followed by an intramolecular cyclization between the primary amine and the carbonyl group. ucl.ac.uk
Various derivatives can be synthesized by altering the substituents on both the aminopyrazine and the α-halocarbonyl compound. nih.gov For example, using different α-bromo aryl ketones allows for the preparation of various 2-aryl-imidazo[1,2-a]pyrazine intermediates. nih.gov While classic methods sometimes resulted in low yields, optimization of reaction conditions, such as the choice of solvent, has significantly improved the efficiency of these condensations. nih.gov
Intramolecular Cyclizations
Intramolecular cyclization strategies offer another powerful route to the imidazo[1,2-a]pyrazine scaffold. These reactions typically involve the formation of a precursor molecule that already contains most of the atoms required for the final bicyclic system, which then undergoes a ring-closing reaction.
One such approach involves the intramolecular cyclization of δ-iminoacetylenes. acs.org This method allows for the synthesis of pyrazino[1,2-a]indoles, a related class of compounds, and the principles can be adapted for imidazo[1,2-a]pyrazine synthesis. The reaction conditions, including the use of catalysts and microwave heating, can be optimized to improve yields and reduce reaction times. acs.org Another example is the palladium-catalyzed intramolecular C-H activation of imidazo[1,2-a]pyridine (B132010) adducts, demonstrating a modern approach to forming fused heterocyclic systems. rsc.org
Tandem Reactions
Tandem reactions, also known as cascade or domino reactions, provide an efficient means to construct complex molecules like imidazo[1,2-a]pyrazines in a single synthetic operation. These reactions involve a sequence of two or more bond-forming events that occur without isolating the intermediates.
For example, a tandem reaction involving the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction followed by a Ugi reaction has been used to synthesize peptidomimetics containing a substituted imidazo[1,2-a]pyridine fragment. beilstein-journals.orgnih.gov This strategy can be conceptually applied to the synthesis of imidazo[1,2-a]pyrazine derivatives. Another approach involves the reaction of α,β-unsaturated esters with aldehydes to synthesize related heterocyclic systems, showcasing the versatility of tandem reactions. researchgate.net
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are highly convergent and atom-economical processes where three or more reactants combine in a one-pot reaction to form a complex product. MCRs are particularly valuable for generating libraries of structurally diverse compounds for high-throughput screening. researchgate.net The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR used for the synthesis of imidazo-annulated heterocycles, including imidazo[1,2-a]pyrazines. researchgate.netsci-hub.se
This reaction typically involves the condensation of an aminoazine, an aldehyde, and an isonitrile in the presence of an acid catalyst. researchgate.net The versatility of the GBB reaction allows for the introduction of various substituents onto the imidazo[1,2-a]pyrazine core by simply changing the starting components.
A specific and efficient example of an MCR for the synthesis of imidazo[1,2-a]pyrazines is the three-component condensation involving tert-butyl isocyanide, an aryl aldehyde, and a 2-aminopyrazine. rsc.orgrsc.org This reaction can be catalyzed by iodine and proceeds at room temperature, offering a straightforward and cost-effective method for producing highly functionalized imidazo[1,2-a]pyrazine derivatives in good yields. rsc.orgrsc.org
The proposed mechanism involves the initial condensation of the 2-aminopyrazine with the aryl aldehyde to form an imine. rsc.org The iodine catalyst activates this imine, facilitating the nucleophilic addition of tert-butyl isocyanide. rsc.org This is followed by a [4+1] cycloaddition to generate the imidazo[1,2-a]pyrazine ring system. rsc.orgrsc.org
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |
| 2-Aminopyrazine | Aryl aldehyde | tert-Butyl isocyanide | Iodine | 3-(tert-butylamino)-2-aryl-imidazo[1,2-a]pyrazine |
This method highlights the advantages of MCRs, including operational simplicity, short reaction times, and the ability to generate molecular diversity. rsc.org
Metal-catalyzed Approaches
Metal catalysts play a pivotal role in the synthesis and functionalization of the imidazo[1,2-a]pyrazine ring system. Gold and palladium catalysts, in particular, have enabled the development of regioselective synthetic routes.
Gold-catalyzed reactions have been developed for the synthesis of related imidazo[1,2-a]pyrazinone cores. A notable example is the gold-catalyzed regioselective heteroannulation of propynylaminopyrazinones. researchgate.net This methodology provides an efficient route to the imidazo[1,2-a]pyrazinone scaffold, which can be a precursor for further chemical elaboration. researchgate.net The protocol allows for the introduction of diversity through the use of substituted propargyl amines or via subsequent Suzuki-coupling reactions on the resulting imidazo[1,2-a]pyrazinone structure. researchgate.net While this method does not directly yield this compound, the synthesized imidazo[1,2-a]pyrazin-8-one can be a key intermediate for accessing the target amine derivative through subsequent chemical transformations.
Palladium-catalyzed carbonylation reactions are powerful tools for introducing carbonyl-containing functional groups into heterocyclic systems. For the imidazo[1,2-a]pyrazine scaffold, these reactions are typically performed on halo-substituted precursors, such as 8-iodo or 8-bromo derivatives, to introduce carboxamide or ester functionalities at the C8-position.
In a general approach applicable to related azaheterocycles, palladium catalysts like Pd(OAc)₂ in combination with phosphine (B1218219) ligands are employed. The reaction involves the coupling of an iodo-substituted imidazo[1,2-a]pyrazine with carbon monoxide and an amine or an alcohol to yield the corresponding C8-carboxamide or C8-ester, respectively. mdpi.com For instance, the aminocarbonylation of 8-iodoimidazo[1,2-a]pyridine (B15351950) derivatives has been successfully achieved using a heterogeneous palladium catalyst, which can be recycled and reused. mdpi.com This method has been shown to be effective for a range of amines, leading to the formation of various 8-carboxamido derivatives. mdpi.com Similarly, palladium-catalyzed alkoxycarbonylation can be used to synthesize the corresponding esters at the C3 position of imidazo[1,2-a]pyridines, a strategy that could potentially be adapted for the C8 position of imidazo[1,2-a]pyrazines. researchgate.netrsc.org
A "one-pot" selective functionalization at the C3 and C6 positions of imidazo[1,2-a]pyrazines has been developed using a palladium-catalyzed sequential Suzuki-Miyaura cross-coupling followed by direct C-H arylation, vinylation, or benzylation. nih.gov This procedure is effective even with a methyl thioether group at the C8 position, which can later be engaged in another cross-coupling reaction to produce 3,6,8-trisubstituted imidazo[1,2-a]pyrazines. nih.gov
Iodine-Catalyzed Synthesis
Iodine has been utilized as an efficient and cost-effective catalyst for the synthesis of imidazo[1,2-a]pyrazine derivatives. A three-component condensation reaction involving an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide at room temperature, catalyzed by molecular iodine, affords the corresponding imidazo[1,2-a]pyrazine derivatives in good yields. smolecule.com The proposed mechanism involves the initial condensation of 2-aminopyrazine with the aryl aldehyde to form an imine, which is then activated by iodine as a Lewis acid. This activation facilitates the nucleophilic addition of the isocyanide, leading to a [4+1] cycloaddition to generate the final product. smolecule.com
Regioselective Functionalization and Derivatization Strategies
The ability to selectively introduce substituents at specific positions of the imidazo[1,2-a]pyrazine core is critical for structure-activity relationship studies and the development of new derivatives.
Introduction of Substituents at Specific Positions (e.g., C2, C3, C8)
Functionalization of the imidazo[1,2-a]pyrazine ring can be achieved at several positions. The introduction of substituents at the C2, C3, and C8 positions is of particular interest.
C2-Functionalization : The C2 position can be functionalized through various methods. For instance, 2-aryl-8-chloroimidazo[1,2-a]pyrazines can be synthesized and subsequently undergo Buchwald-Hartwig coupling to introduce sulfonamido groups. nih.gov
C3-Functionalization : The C3 position of the imidazo[1,2-a]pyrazine ring is nucleophilic and readily undergoes electrophilic substitution. researchgate.net Regioselective bromination of 2,8-disubstituted-imidazo[1,2-a]pyrazines can be achieved using N-bromosuccinimide (NBS) to introduce a bromine atom at the C3 position. tsijournals.com This C3-bromo derivative can then be used in further functionalization reactions.
C8-Functionalization : The C8 position is often functionalized through nucleophilic substitution of a leaving group, such as a halogen. The synthesis of 8-amino-2-substituted-6-methyl-imidazo[1,2-a]pyrazine derivatives has been achieved through the nucleophilic substitution of an 8-bromo precursor with various cyclic and acyclic secondary amines. tsijournals.com
| Position | Functionalization Method | Reagents/Catalyst | Resulting Substituent |
| C2 | Buchwald-Hartwig Coupling | Pd(dba)₂ / tBu-XPhos | Arylsulfonamido |
| C3 | Electrophilic Bromination | N-Bromosuccinimide (NBS) | Bromo |
| C8 | Nucleophilic Substitution | Various amines | Amino |
Nucleophilic Substitution Reactions
Nucleophilic substitution is a key strategy for introducing the amine functionality at the C8 position of the imidazo[1,2-a]pyrazine ring. This is typically achieved by reacting an 8-halo-imidazo[1,2-a]pyrazine, most commonly an 8-bromo derivative, with an amine. tsijournals.com
The reaction of 8-bromo-imidazo[1,2-a]pyrazine with aqueous ammonia (B1221849) under heating in a sealed tube results in the formation of this compound. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The use of microwave irradiation can significantly reduce reaction times and improve yields.
A variety of primary and secondary amines, both cyclic and acyclic, can be used as nucleophiles to generate a diverse library of C8-amino substituted imidazo[1,2-a]pyrazines. For example, morpholine (B109124), piperidine, imidazole, and diethanolamine (B148213) have been successfully used to displace the 8-bromo substituent under simple heating conditions, often without the need for a catalyst. tsijournals.com
| Nucleophile | Reaction Conditions | Product |
| Aqueous Ammonia | 120 °C, sealed tube | This compound |
| Morpholine | Heating | 8-Morpholino-imidazo[1,2-a]pyrazine derivative |
| Piperidine | Heating | 8-Piperidino-imidazo[1,2-a]pyrazine derivative |
| Diethanolamine | Heating | 2,2'-((Imidazo[1,2-a]pyrazin-8-yl)azanediyl)di(ethan-1-ol) derivative |
Amination at C8 Position
The introduction of an amine group at the C8 position is a key step in the synthesis of the titular compound and its derivatives. This is typically achieved through nucleophilic aromatic substitution (SNAr) on an 8-halo-imidazo[1,2-a]pyrazine precursor. The electron-deficient nature of the pyrazine ring facilitates this reaction.
A common strategy involves the initial synthesis of an 8-bromo or 8-chloro-imidazo[1,2-a]pyrazine intermediate. nih.govtsijournals.com This halogenated intermediate can then be subjected to ammonolysis or amination. For instance, heating 8-bromo-imidazo[1,2-a]pyrazine with aqueous ammonia in a sealed tube can afford this compound. The use of microwave-assisted conditions can significantly enhance yields and reduce reaction times for this transformation.
Further diversification is achieved by reacting the 8-halo intermediate with various primary or secondary amines, including cyclic amines like morpholine and piperidine, to yield a range of 8-substituted amino derivatives. tsijournals.com In some cases, the displacement of the C8-halogen is highly selective. For example, in a 6,8-dibromoimidazo[1,2-a]pyrazine (B131933) system, nucleophilic attack by a diamine occurs exclusively at the 8-position. nih.gov
Table 1: Selected Methods for C8-Amination
| Precursor | Reagent(s) | Conditions | Product Type | Reference(s) |
|---|---|---|---|---|
| 8-chloro-imidazo[1,2-a]pyrazine | Various amines | Heating | 8-amino-imidazo[1,2-a]pyrazine derivatives | nih.gov |
| 8-bromo-imidazo[1,2-a]pyrazine | Cyclic/acyclic secondary amines | Not specified | 8-amino-imidazo[1,2-a]pyrazine derivatives | tsijournals.com |
| 6,8-dibromoimidazo[1,2-a]pyrazine | Monotosylated diamine | Not specified | 8-amino-6-bromo-imidazo[1,2-a]pyrazine | nih.gov |
Electrophilic Substitutions
The imidazo[1,2-a]pyrazine ring system is susceptible to electrophilic substitution, with the reaction site being highly regioselective. The pyrazine ring is electron-deficient and thus deactivated towards electrophilic attack. stackexchange.comechemi.com Consequently, electrophilic substitutions preferentially occur on the electron-rich imidazole ring.
Detailed analysis and experimental results show that the C3 position is the most favorable site for electrophilic attack. stackexchange.comechemi.com This is because the cationic intermediate formed by attack at C3 is more stable, as it maintains the aromaticity of the six-membered pyrazine ring. stackexchange.comechemi.com
Halogenation is a common electrophilic substitution reaction for this scaffold. For example, regioselective bromination at the C3 position can be achieved using N-bromosuccinimide (NBS). tsijournals.com This reaction proceeds via an electrophilic aromatic halogenation mechanism at the site of greatest electron density. tsijournals.com Other methods for the related imidazo[1,2-a]pyridine scaffold, such as using sodium bromite (B1237846) under acidic conditions, provide a metal-free approach to C3-bromination, which can then be used in further cross-coupling reactions. rsc.orgresearchgate.net
Radical Reactions for Direct Functionalization
Direct C-H functionalization via radical reactions has emerged as a powerful strategy for modifying the imidazo[1,2-a]pyrazine scaffold and its analogues. rsc.org These methods avoid the need for pre-functionalized starting materials, offering a more atom-economical approach. Recent advances have focused on visible-light-induced reactions, which often proceed under mild conditions. mdpi.comdntb.gov.ua
For the closely related imidazo[1,2-a]pyridine core, various C3-functionalizations have been developed using radical pathways. These include trifluoromethylation, arylation, and difluoroalkylation. mdpi.com The mechanism typically involves the generation of a radical species (e.g., a CF₃ radical) which then attacks the C3 position of the heterocycle to form a radical intermediate. mdpi.com This intermediate is then oxidized to the final product. These reactions can be achieved through photoredox catalysis or by forming an electron donor-acceptor (EDA) complex. rsc.orgmdpi.com
Scaffold Hopping Strategies
In medicinal chemistry, scaffold hopping is a strategy used to identify novel chemical structures with similar biological activity to a known active compound by replacing its core molecular framework. The imidazo[1,2-a]pyrazine scaffold has been both the result and the starting point of such strategies.
A notable example is the development of positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor. Here, a scaffold hopping exercise from a triazolopyridine core led to the identification of an imidazo[1,2-a]pyrazin-8-one scaffold. acs.orgresearchgate.net Computational methods based on 3D shape and electrostatic similarity confirmed that the new scaffold reproduced key pharmacophoric features of the original, making it a viable replacement. acs.orgacs.org
Conversely, the imidazo[1,2-a]pyrazine core has been replaced by other isosteric scaffolds to improve pharmacokinetic properties. For instance, substituting the imidazopyrazine core with a pyrazolopyrimidine scaffold led to improved microsomal stability and reduced efflux liabilities in a series of AMPA receptor modulators. researchgate.net This bioisosteric approach has also been applied to optimize the 8-position of the core in the development of Aurora kinase inhibitors. nih.gov
Table 2: Examples of Scaffold Hopping Involving Imidazo[1,2-a]pyrazine
| Original Scaffold | Replacement Scaffold | Target/Application | Reference(s) |
|---|---|---|---|
| Triazolopyridine | Imidazo[1,2-a]pyrazin-8-one | mGlu2 PAMs | acs.orgresearchgate.net |
| Imidazo[1,2-a]pyrazine | Pyrazolopyrimidine | AMPAR Negative Modulators | researchgate.net |
Chiral Compound Synthesis
The synthesis of chiral compounds containing the imidazo[1,2-a]pyrazine framework is of significant interest for developing stereospecific therapeutic agents. Asymmetric synthesis is a key approach to obtaining enantiomerically pure or enriched products.
One powerful method for constructing the core heterocycle is the Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component reaction involving a cyclic amidine (like 2-aminopyrazine), an aldehyde, and an isocyanide. nih.govrsc.org This reaction can be rendered asymmetric by using a chiral catalyst. For the analogous imidazo[1,2-a]pyridine system, it has been demonstrated that a chiral phosphoric acid can catalyze the GBB reaction to produce axially chiral products with high enantioselectivity. nih.gov This methodology is directly applicable to the synthesis of chiral imidazo[1,2-a]pyrazines. nih.gov The synthesis of chiral imidazo[1,2-a]pyrimidines has also been noted as an important area of development. rsc.org
Green Chemistry Approaches in Imidazo[1,2-a]pyrazine Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including imidazo[1,2-a]pyrazines, to create more environmentally benign processes.
A prominent green method involves a catalyst-free heteroannulation reaction between 2-aminopyrazines and α-bromoketones. nih.govacs.org This reaction can be performed under microwave irradiation using a mixture of water and isopropanol (B130326) (H₂O-IPA) as a green solvent, leading to excellent yields in a very short time. nih.govscilit.comresearchgate.net This approach is superior to many traditional methods, offering simplicity, high efficiency, and an improved environmental profile. acs.org
Other green strategies include:
Visible-light mediation: A photochemical approach using visible light and copper(I) chloride as a catalyst allows for the synthesis of substituted imidazo[1,2-a]pyridines at room temperature with molecular oxygen serving as the green oxidant. rsc.org
Aqueous Micellar Media: A copper-catalyzed three-component (A³) coupling reaction has been developed in an aqueous solution of sodium dodecyl sulfate (B86663) (SDS), which forms micelles that act as nanoreactors, avoiding the need for conventional organic solvents. acs.org
Alternative Solvents: The use of glycerol/water as a green promoting medium has been shown to be effective for the regioselective synthesis of imidazo-fused heterocycles. researchgate.net
Solvent-Free Reactions: For the related imidazo[1,2-a]pyridine system, one-pot, three-component reactions have been developed that proceed efficiently under solvent-free conditions. rsc.org
Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyrazin 8 Amine Derivatives
Influence of Substituents on Biological Activity
The biological activity of Imidazo[1,2-a]pyrazin-8-amine derivatives is profoundly influenced by the nature and position of substituents on the fused ring system. Modifications at the C2, C3, and C8 positions have been a primary focus of medicinal chemistry efforts to optimize the pharmacological profiles of these compounds. tsijournals.comtsijournals.com
Role of Amine Groups (e.g., NH2, Cyclohexylamine, Tert-butylamine)
The presence and nature of an amine substituent, particularly at the C8 position, is a determining factor for the biological activity of many Imidazo[1,2-a]pyrazine (B1224502) derivatives.
SAR studies on antioxidant activity have concluded that the presence of an amino group at the C8 position is essential for good antioxidant properties. tsijournals.com Both cyclic secondary amines, such as morpholine (B109124), piperidine, and pyrrolidine, and acyclic amines like diethanol amine, have been shown to significantly enhance activity when substituted at the C8 position. tsijournals.comtsijournals.com Among various amine substitutions, diethanol amine was identified as the most effective, followed by morpholine. tsijournals.com
In the development of AMPAR negative modulators, a variety of substituted cyclic amines at the C8 position maintained the high potency of the parent morpholine compound, with 4-fluoropiperidine (B2509456) being particularly effective. nih.gov In another study, the introduction of electron-donating amine groups, including tert-butylamine, was explored, with some derivatives showing moderate anticancer activity. rsc.org
| Compound | C8-Substituent | Target/Assay | Activity Metric | Source |
|---|---|---|---|---|
| 5d | Diethanol amine | Antioxidant (DPPH) | IC₅₀ = 8.54 μM | tsijournals.com |
| 5h | Diethanol amine | Antioxidant (DPPH) | IC₅₀ = 10.6 μM | tsijournals.com |
| 11 | Morpholine | AMPAR/γ-8 | pIC₅₀ = 9.1 | nih.gov |
| 14 | 4-Fluoropiperidine | AMPAR/γ-8 | pIC₅₀ = 10.0 | nih.gov |
| 10f | Tert-butylamine (at C3) | Anticancer (HepG2) | IC₅₀ = 20 μM | rsc.org |
Effect of Halogenation
Halogenation of the imidazo[1,2-a]pyrazine core is a key strategy for both modulating biological activity and providing a chemical handle for further diversification.
Specifically, the introduction of a bromine atom at the C3 position has been shown to confer a slight enhancement in antioxidant activity compared to derivatives with hydrogen at the same position. tsijournals.com For example, a compound with bromo substitution at C3 exhibited an IC₅₀ of 9.75 µM, which was better than its analogue with hydrogen at C3 (IC₅₀ of 12.5 µM). tsijournals.com
Furthermore, regioselective bromination at the C8 position is a critical synthetic step to enable subsequent nucleophilic substitution reactions, allowing for the introduction of various amine groups to build extensive compound libraries. tsijournals.comnih.gov
Analysis of Aryl and Heteroaromatic Amine Substituents
The incorporation of aryl and heteroaromatic moieties, either as part of the C8-amine substituent or at other positions, plays a vital role in defining the potency and selectivity of these compounds.
For adenosine (B11128) receptor (AR) antagonists, N⁸-(hetero)arylcarboxyamido substituted compounds demonstrated good affinity and selectivity for the human A₃ subtype. nih.gov In contrast, 8-amino-6-(hetero)aryl substituted derivatives designed to target the A₂ₐ receptor did not bind effectively to it. nih.gov
In the pursuit of AMPAR modulators, the nature of the aryl group at the C3 position was found to be critical. A dramatic difference in potency was observed between a derivative with a phenol (B47542) group (pIC₅₀ = 7.9) and one with a methoxyphenyl group (pIC₅₀ = 6.3), highlighting the importance of a hydrogen-bond donor. nih.gov Aniline at this position was less potent than phenol, and acylation of the amine completely abolished activity. nih.gov
| Compound | C3-Substituent | Key Feature | Activity (pIC₅₀) | Source |
|---|---|---|---|---|
| 7 | p-Hydroxyphenyl (Phenol) | H-bond donor | 7.9 | nih.gov |
| 8 | p-Methoxyphenyl | H-bond acceptor | 6.3 | nih.gov |
| 9 | p-Aminophenyl (Aniline) | H-bond donor | 7.2 | nih.gov |
| 11 | Oxindole | Constrained H-bond donor | 9.1 | nih.gov |
| 12 | Indazole | Constrained H-bond donor | 9.0 | nih.gov |
Key Structural Features for Potency and Selectivity
From extensive SAR studies, several key structural features have emerged as being critical for the potency and selectivity of this compound derivatives.
C8-Amine Group: The presence of an amino group at the C8 position is frequently cited as a prerequisite for significant biological activity, particularly for antioxidant effects. tsijournals.com The nature of this amine, whether it is a cyclic or acyclic secondary amine, can fine-tune potency. tsijournals.com
Hydrogen Bonding Capability: For certain targets like AMPARs, the ability to form hydrogen bonds is paramount. A hydrogen-bond donor in the para position of an aryl substituent at C3 dramatically improves potency. nih.gov Similarly, an NH linker is crucial for making hydrogen-bond interactions with key amino acid residues in targets like HIV-1 reverse transcriptase. researchgate.net
Steric and Electronic Properties at C2: The C2 position is important for establishing interactions within the target's binding pocket. The C2-benzyl structure is essential for the activity of some coelenterazine-based photoproteins. nih.gov Bulky substituents at this position can interfere with the conformational changes required for a biological response. nih.gov
Substituent Geometry: The precise arrangement of atoms in substituents is crucial. For antileishmanial compounds, the position of the nitrogen atom within a pyridyl ring at the C3 position was found to be essential for activity. nih.gov
Modulation of Activity through Conformational Restriction
Restricting the conformational flexibility of the this compound scaffold is an effective strategy for enhancing potency and selectivity. By locking the molecule into a more rigid structure, it can be pre-organized to fit optimally into a target's binding site.
This approach was successfully applied in the development of PI3K inhibitors. researchgate.net Starting from a known inhibitor, a conformational restriction strategy led to the synthesis of novel tricyclic imidazo[1,2-a]pyrazine derivatives. This allowed for the exploration of the solvent-accessible region within the PI3K binding site, resulting in the identification of a molecule with an improved selectivity profile and promising pharmacokinetic properties. researchgate.net
Another example involves the synthesis of highly functionalized 2,3,10,10a-tetrahydrobenzo tsijournals.comtsijournals.comimidazo[1,2-a]pyrazin-4(1H)-ones. sci-hub.se This molecular scaffold, which incorporates the imidazo[1,2-a]pyrazine core into a larger, more rigid system, was designed to act as a peptide backbone conformational constraint, demonstrating the utility of this strategy in creating peptidomimetics with defined three-dimensional structures. sci-hub.se
Structure-Property Relationship (SPR) Establishment
The relationship between the chemical structure of this compound derivatives and their physicochemical properties is a critical aspect of drug discovery and development. These properties, including solubility, lipophilicity, and metabolic stability, are pivotal in determining the pharmacokinetic profile of a compound. Research has focused on understanding how modifications to the imidazo[1,2-a]pyrazine core influence these key attributes.
Systematic structural modifications have been explored to optimize the physicochemical properties of this class of compounds. For instance, the introduction of a second nitrogen atom in the pyrazine (B50134) ring, when compared to the analogous imidazo[1,2-a]pyridine (B132010) scaffold, generally leads to an increase in polarity. This modification can have a significant impact on properties such as solubility and receptor binding.
Lipophilicity and Solubility:
The lipophilicity, often expressed as LogP or LogD, is a key determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. In the imidazo[1,2-a]pyrazin-8-one series, a related scaffold, a calculated LogP (cLogP) has been used to assess the impact of various substituents. Generally, a reduction in lipophilicity has been associated with improved microsomal stability. acs.org
In a series of 2-nitroimidazopyrazinones, it was observed that less lipophilic heterocyclic substituents at the 3-position led to a significant improvement in aqueous solubility. acs.org For example, replacing a phenyl group with a thiazol-5-yl substituent increased solubility over 50-fold. acs.org However, this often came at the cost of reduced biological activity, highlighting the delicate balance required in optimizing these competing properties. acs.org The introduction of bioisosteres, such as replacing a phenyl ring with a more soluble pyridine (B92270) group, was also explored to enhance solubility. acs.org
The planarity of the molecule, influenced by the torsion angles between substituent groups, can also affect physicochemical properties. A more planar structure can enhance π-electron delocalization, which may influence lipophilicity and solubility. researchgate.net
Metabolic Stability:
Metabolic stability is a crucial parameter that influences the in vivo half-life of a drug candidate. Studies on this compound derivatives have investigated their stability in human and rat liver microsomes.
In one study, various cyclic amines were substituted at the C-8 position of a 3-(4-fluorophenyl)imidazo[1,2-a]pyrazine core. The introduction of these substituents generally led to marginal improvements in both human and rat liver microsomal stability. nih.gov However, these modifications sometimes resulted in increased P-glycoprotein (Pgp)-mediated efflux. nih.gov The data below summarizes the stability of selected 8-substituted derivatives.
| Compound | R Group at C-8 | Human Liver Microsome Stability (% Remaining at 1µM) | Rat Liver Microsome Stability (% Remaining at 1µM) | Apparent Permeability (Papp B-A/A-B) |
|---|---|---|---|---|
| 11 | Morpholine | Moderate | Moderate | Low |
| 14 | 4-Fluoropiperidine | Improved | Improved | Low |
| 13 | Piperidine | Moderate | Moderate | High |
| 15 | Azepane | Moderate | Moderate | High |
| 16 | 4,4-Difluoropiperidine | Improved | Improved | Moderate |
Similarly, for the related imidazo[1,2-a]pyrazin-8-one scaffold, metabolic stability was a key focus of optimization. A balanced stability profile across human and rat liver microsomes was observed for several derivatives. acs.org The table below presents data for a selection of these compounds.
| Compound | Substituent | cLogP | Human Liver Microsome Stability (% Metabolized in 15 min) | Rat Liver Microsome Stability (% Metabolized in 15 min) |
|---|---|---|---|---|
| 3a | 4-Phenylpiperidine | 3.5 | High | High |
| 3b | Pyridin-2-yloxy | 2.8 | Moderate | Moderate |
| 3c | (Pyridin-2-ylmethyl)amino | 2.1 | Low | Low |
| 3d | (Pyridin-3-ylmethyl)amino | 2.1 | Low | Low |
These studies demonstrate that targeted modifications of the this compound core and its substituents can systematically modulate key physicochemical properties. Achieving a suitable balance between properties like solubility, lipophilicity, and metabolic stability is a central challenge in the development of drug candidates based on this scaffold.
Biological Targets and Mechanism of Action of Imidazo 1,2 a Pyrazin 8 Amine
Enzymatic Inhibition
Derivatives of imidazo[1,2-a]pyrazin-8-amine have been developed as potent inhibitors of several enzymes, including Bruton's Tyrosine Kinase (BTK) and the bacterial VirB11 ATPase HP0525. These compounds typically function by interacting with the ATP-binding pocket of the target enzyme, leading to the modulation of its catalytic activity.
Bruton's tyrosine kinase (BTK) is a member of the Tec family of kinases and a crucial component of the B-cell receptor (BCR) signaling pathway. nih.gov Its role in regulating the proliferation, survival, and differentiation of B-cells makes it an attractive target for treating B-cell-related malignancies and autoimmune diseases. nih.govnih.gov The imidazo[1,2-a]pyrazin-8-ylamine structure has been investigated as a basis for compounds that inhibit BTK activity. wipo.int
While many BTK inhibitors function through irreversible covalent bonding, there is significant interest in developing reversible, noncovalent inhibitors. nih.govmdpi.com Noncovalent inhibitors may offer advantages, particularly in cases where mutations in the target kinase, such as the C481S mutation in BTK, confer resistance to covalent drugs. mdpi.com
Research into the closely related 8-amino-imidazo[1,5-a]pyrazine scaffold has led to the discovery of potent, reversible, and noncovalent BTK inhibitors. nih.govnih.gov These compounds demonstrate that the general imidazo-pyrazine core can be optimized to bind effectively to the BTK active site without forming a permanent covalent bond. This reversible binding is a key characteristic that distinguishes them from first-generation inhibitors like ibrutinib. nih.govmdpi.com
High selectivity is a critical attribute for kinase inhibitors to minimize off-target effects. Derivatives based on the imidazo-pyrazine core have demonstrated excellent kinase selectivity. nih.govnih.gov This specificity is achieved through precise interactions with amino acid residues within the kinase's ATP-binding site. nih.gov
For the related 8-amino-imidazo[1,5-a]pyrazine inhibitors, X-ray crystallography has revealed key binding interactions with BTK. nih.govnih.gov These include:
Hinge Region Interaction : Hydrogen bonds form between the imidazo[1,5-a]pyrazine (B1201761) core (specifically the 8-amino group and 7-nitrogen) and the hinge region of the kinase. nih.gov
Specific Amino Acid Bonding : A bidentate hydrogen bond interaction occurs between an aminopyridine moiety on the inhibitor and the side chain of Serine-538 and the amide nitrogen of Aspartate-539. nih.gov
Hydrophobic Pocket Interaction : A trifluoropyridine group on the inhibitor extends into a flexible hydrophobic pocket, a feature that may be unique to the BTK enzyme due to its smaller threonine gatekeeper residue (T474). nih.gov
These specific, multi-point interactions contribute to the high potency and selectivity of these compounds for BTK over other kinases, including those in the Src family. nih.gov
| Kinase | IC₅₀ (nM) |
|---|---|
| BTK | 1.1 |
| FGR | >10000 |
| LYN | 1200 |
| SRC | 4000 |
| YES | 2000 |
Data derived from studies on the closely related 8-amino-imidazo[1,5-a]pyrazine scaffold. nih.gov
Imidazo[1,2-a]pyrazine (B1224502) derivatives have been identified as inhibitors of HP0525, a VirB11 ATPase from the bacterium Helicobacter pylori. nih.govresearchgate.net HP0525 is a critical component of the type IV secretion system (T4SS), a macromolecular machine that transfers toxic bacterial factors into host cells, contributing to the bacterium's virulence and the spread of antibiotic resistance. nih.gov By inhibiting this enzyme, these compounds present a potential pathway for developing novel antibacterial agents. researchgate.net
Virtual high-throughput screening initially identified the imidazo[1,2-a]pyrazine structure as a potential ATP mimic that could bind to the nucleotide-binding site of HP0525. ucl.ac.ukucl.ac.uk Subsequent in vitro screening and biochemical evaluations confirmed this hypothesis. Studies have shown that these compounds act as competitive inhibitors of ATP. ucl.ac.uk One of the lead compounds from these studies, a 2-aryl-8-amino-imidazo[1,2-a]pyrazine derivative, demonstrated an IC₅₀ value of 7 µM. ucl.ac.ukucl.ac.uk The mechanism involves the compound competing directly with ATP for binding within the enzyme's active site, thereby preventing the ATP hydrolysis necessary for the T4SS function. researchgate.netucl.ac.uk
| Compound | Description | IC₅₀ (µM) |
|---|---|---|
| Compound 14 | Parent 8-amino imidazo[1,2-a]pyrazine | 7 |
| Compound 15 | PEGylated derivative | ~5.5 |
| Compound 16 | PEGylated derivative | ~4.5 |
| Compound 17 | PEGylated derivative with maleimide | ~3.5 |
Data represents selected compounds from development studies. nih.govucl.ac.uk
The VirB11 ATPase HP0525 functions as a hexameric protein assembly. nih.gov A novel strategy to enhance inhibitor selectivity and probe the assembly of this hexamer involved creating bivalent inhibitors. nih.govucl.ac.uk This approach links the imidazo[1,2-a]pyrazine core, which targets the ATP binding site, to a rationally designed peptide sequence via a flexible linker. nih.gov The peptide moiety is designed to mimic a helix involved in subunit-subunit interactions within the HP0525 hexamer. nih.govucl.ac.uk The therapeutic goal of this design is for the peptide portion to interfere with these crucial protein-protein interactions, thereby disrupting the formation and stability of the functional hexameric portal. nih.govucl.ac.uk While initial studies of these bivalent compounds did not show potent inhibition, they represent a targeted strategy to disrupt the quaternary structure of the enzyme. ucl.ac.ukucl.ac.uk
Phosphatidylinositol 3-Kinase (PI3K) Inhibition
The imidazo[1,2-a]pyrazine scaffold has been identified as a core structure for the development of potent inhibitors of Phosphoinositide 3-kinases (PI3Ks). nih.gov PI3Ks are a family of lipid kinases involved in crucial cellular functions, including cell growth, proliferation, and survival; their deregulation is often linked to cancer. researchgate.net A novel series of 8-morpholinyl-imidazo[1,2-a]pyrazines demonstrated significant inhibitory activity against PI3K enzymes. researchgate.net
Isoform Selectivity (e.g., PI3Kδ, PI3Kα)
Research into imidazo[1,2-a]pyrazine derivatives has revealed a notable degree of isoform selectivity, particularly towards PI3Kδ and PI3Kα. researchgate.net One of the most potent compounds to emerge from this series showed significant potency and selectivity, with inhibitory activity (IC50) values of 2.8 nM for PI3Kδ and 60 nM for PI3Kα. researchgate.net This particular derivative displayed improved selectivity against the mTOR kinase, with an IC50 value greater than 10 µM. researchgate.net Further exploration led to the identification of tricyclic imidazo[1,2-a]pyrazine derivatives with favorable selectivity profiles for PI3Kα over PI3Kδ. researchgate.net
| Compound Class | Target Isoform | Inhibitory Activity (IC50) |
| 8-morpholinyl-imidazo[1,2-a]pyrazine | PI3Kδ | 2.8 nM |
| PI3Kα | 60 nM | |
| mTOR | >10 µM |
Aurora Kinase Inhibition (e.g., Aurora-A kinase)
Derivatives of imidazo[1,2-a]pyrazine have been designed as potent inhibitors of Aurora kinases, a family of serine/threonine kinases that are key regulators of mitosis. nih.gov Structure-based design, informed by the co-crystallization of an imidazo[1,2-a]pyrazine derivative with Aurora-A, has led to the synthesis of highly potent inhibitors. nih.gov These efforts have produced compounds demonstrating significant selectivity in cell-based assays. nih.gov
One lead compound, an imidazo-[1,2-a]-pyrazine, was identified as a dual inhibitor of Aurora-A and Aurora-B kinases. nih.gov Optimization of this lead resulted in a derivative, SCH 1473759, with picomolar inhibitory potency against both isoforms (TdF Kd Aur A = 0.02 nM and Aur B = 0.03 nM). nih.gov
| Compound | Target | Potency |
| Imidazo-[1,2-a]-pyrazine (1) | Aurora A/B | IC50 = 250 nM |
| SCH 1473759 (12k) | Aurora A | TdF Kd = 0.02 nM |
| Aurora B | TdF Kd = 0.03 nM |
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
A series of 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the regulation of the neurotransmitter acetylcholine. scilit.comresearchgate.net The biological evaluation of these compounds revealed moderate to potent inhibitory activities. researchgate.net
Among the synthesized compounds, one derivative, designated as compound 14r , emerged as the most potent AChE inhibitor with an IC50 value of 0.47 µM. researchgate.net This compound also exhibited moderate inhibitory activity against BuChE with an IC50 value of 11.02 µM, resulting in a selectivity index of 23.45 for AChE over BuChE. scilit.comresearchgate.net Enzyme kinetic studies indicated a mixed-type inhibition pattern for this compound. researchgate.net Molecular docking studies suggest that this derivative can simultaneously bind to both the catalytic active site and the peripheral anionic site of AChE. researchgate.net
| Compound | Target Enzyme | Inhibitory Activity (IC50) | Selectivity Index (SI) |
| 14r | AChE | 0.47 µM | 23.45 |
| BuChE | 11.02 µM | ||
| Galantamine (Reference) | AChE | 5.01 µM | 3.68 |
| BuChE | 18.46 µM |
Glutamine Synthetase (MtGS) Inhibition
Research into inhibitors of Mycobacterium tuberculosis Glutamine Synthetase (MtGS), an enzyme essential for nitrogen metabolism in the bacterium, has identified several classes of heterocyclic compounds. mdpi.com While related structures such as 3-aminoimidazo[1,2-a]pyridines have been explored as MtGS inhibitors, specific data on the direct inhibition of MtGS by this compound itself is not extensively detailed in the provided search results. The focus of published research has been on analogous heterocyclic systems. mdpi.com
2-Trans-enoyl-acyl carrier protein reductase (InhA) Inhibition
InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis, is a crucial enzyme in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. nih.govnih.gov It is the primary target for the frontline anti-tuberculosis drug isoniazid. nih.gov While various heterocyclic scaffolds are being investigated as direct InhA inhibitors to circumvent resistance mechanisms, the provided search results highlight imidazo[1,2-a]pyridine (B132010) derivatives as showing anti-TB activity through InhA inhibition. nih.govresearchgate.net Specific inhibitory data for the this compound core against InhA is not detailed in the available sources.
Receptor Modulation
The imidazo[1,2-a]pyrazine core has proven to be a versatile scaffold for designing ligands that modulate the activity of various G protein-coupled receptors.
Specifically, the this compound framework has been utilized to design novel antagonists for adenosine (B11128) receptors. nih.gov Structural exploration led to the development of N8-(hetero)arylcarboxyamido substituted compounds that demonstrate good affinity and selectivity for the human A3 adenosine receptor subtype. nih.gov
Furthermore, a related scaffold, imidazo[1,2-a]pyrazin-8-one, has been investigated for its role as a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor. acs.orgnih.gov The mGlu2 receptor is involved in regulating excessive glutamatergic neurotransmission. acs.org Optimization of this scaffold has led to potent, selective, and brain-penetrant mGlu2 PAMs. nih.gov
Adenosine Receptor (AR) Antagonism
The imidazo[1,2-a]pyrazine ring system has been identified as a promising scaffold for the development of novel adenosine receptor (AR) antagonists. nih.gov Research has focused on modifying this core structure to achieve high affinity and selectivity for different AR subtypes.
Derivatives of the this compound core have been systematically synthesized and evaluated for their ability to antagonize human adenosine receptors, with a particular focus on the A3 and A2A subtypes. nih.gov
N8-(hetero)arylcarboxyamido substituted compounds have demonstrated significant affinity for the human A3 adenosine receptor (hA3AR), coupled with high selectivity over other AR subtypes. nih.gov In contrast, the introduction of 8-amino-6-(hetero)aryl substitutions, a modification aimed at targeting the human A2A adenosine receptor (hA2AAR), did not yield compounds with significant affinity for this subtype. nih.gov These derivatives either failed to bind to the hA2AAR or exhibited only micromolar affinity for the hA1AR or a balanced affinity for both hA1 and hA2A receptors. nih.gov
One of the most potent hA3 antagonists from this series, 2,6-diphenyl-8-(3-pyridoylamino)imidazo[1,2-a]pyrazine, demonstrated protective effects in a rat model of cerebral ischemia. nih.gov This compound was shown to delay anoxic depolarization and aid in the recovery of synaptic activity following oxygen and glucose deprivation in the hippocampus. nih.gov
| Compound Type | Target Receptor | Affinity/Activity |
| N8-(hetero)arylcarboxyamido substituted imidazo[1,2-a]pyrazines | hA3AR | Good affinity and high selectivity |
| 8-amino-6-(hetero)aryl substituted imidazo[1,2-a]pyrazines | hA2AAR | No significant binding or micromolar affinity |
| 2,6-diphenyl-8-(3-pyridoylamino)imidazo[1,2-a]pyrazine | hA3AR | High activity, neuroprotective effects |
Transmembrane AMPAR Regulatory Protein γ-8 Selective Modulation
While the broader class of imidazo[1,2-a]pyrazines has been investigated for various biological activities, specific research directly linking this compound to the selective modulation of Transmembrane AMPAR Regulatory Protein γ-8 (TARP γ-8) is not extensively detailed in the reviewed literature. However, related heterocyclic structures are known to interact with this target.
Corticotropin Releasing Hormone (CRH) Receptors
The scientific literature exploring ligands for Corticotropin Releasing Hormone (CRH) receptors has investigated scaffolds structurally related to imidazo[1,2-a]pyrazine. Notably, a novel series of imidazo[1,5-a]pyrazines was synthesized and assessed as CRH receptor ligands. nih.gov Structure-activity relationship (SAR) studies on this series primarily focused on the optimization of a dialkylamino side chain. nih.gov Another study described a series of high-affinity CRH receptor ligands based on an imidazo[4,5-b]pyridine core. nih.gov There is, however, a lack of specific data on the direct interaction of this compound with CRH receptors in the reviewed scientific literature.
γ-Aminobutyric Acid (GABA) Receptors (GABAA agonists)
Derivatives of the imidazo[1,2-a]pyrazine scaffold, specifically imidazo[1,2-a]pyrazin-8-ones, have been identified as high-affinity agonists of the γ-Aminobutyric Acid type A (GABAA) receptor. These compounds have been developed with the aim of treating anxiety.
Research in this area has focused on achieving functional selectivity for the α2 and α3 subtypes of the GABAA receptor. This selectivity is desirable as it is hypothesized to produce anxiolytic effects with a reduced incidence of the sedative effects associated with non-selective GABAA agonists that also act on the α1 subtype. One notable compound from this series demonstrated good oral bioavailability in rats and functional selectivity for the GABAA α2 and α3 subtypes. In animal models of anxiety, it produced anxiolytic effects with minimal sedation, even at full benzodiazepine (B76468) binding site occupancy.
| Compound Class | Receptor Target | Selectivity |
| Imidazo[1,2-a]pyrazin-8-ones | GABAA Receptor | Agonist with functional selectivity for α2/α3 subtypes |
Mammalian Target of Rapamycin (B549165) (mTOR) Inhibition
Derivatives of the imidazo[1,2-a]pyrazine class have been investigated as inhibitors of the mammalian target of rapamycin (mTOR), a key kinase in the PI3K/Akt/mTOR signaling pathway that is frequently dysregulated in human cancers. A function-oriented synthesis approach has led to the discovery of imidazo[1,2-a]pyrazine derivatives that act as potent dual PI3K/mTOR inhibitors. For instance, one particular compound demonstrated exceptional inhibitory activity against PI3Kα and mTOR with IC50 values of 0.06 nM and 3.12 nM, respectively drugbank.com. A patent application also describes a series of imidazopyrazine analogues for the treatment of cancer through mTOR kinase inhibition acs.org. The inhibitory activity of these compounds was assessed using an HTRF mTOR enzyme assay, and their effects on mTORC1 and mTORC2 were measured by the reduction in phosphorylation of their respective substrates, 4E-BP1 and AKT acs.org.
Table 1: Inhibitory Activity of an Imidazo[1,2-a]pyrazine Derivative
| Target | IC50 Value |
|---|---|
| PI3Kα | 0.06 nM |
This table shows the half-maximal inhibitory concentration (IC50) values for a specific imidazo[1,2-a]pyrazine derivative against PI3Kα and mTOR kinases. drugbank.com
Insulin-like Growth Factor 1 (IGF-1) Receptor Inhibition
While the broader class of imidazo-fused heterocycles has been explored for activity against the Insulin-like Growth Factor 1 (IGF-1) Receptor, specific data for this compound derivatives in this context is less defined. Research has more prominently featured the related imidazo[1,2-a]pyridine scaffold as a basis for potent IGF-1R tyrosine kinase inhibitors. Studies on this different, yet structurally similar, class of compounds discuss the optimization of substitutions on the imidazopyridine ring to enhance inhibitory activity against the IGF-1R kinase nih.govresearchgate.net.
Modulation of Cellular Pathways
The this compound core has been successfully utilized to design antagonists for adenosine receptors (ARs), specifically targeting the human A3 and A2A subtypes. By modifying the 8-amino group with N8-(hetero)arylcarboxyamido substituents, researchers have developed compounds with good affinity and selectivity for the hA3 receptor nih.gov. Furthermore, a series of substituted imidazo[1,2-a]pyrazin-8-amines were identified as novel and potent inhibitors of Breast tumor kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6) nih.gov. This demonstrates the utility of the scaffold in targeting various enzyme and receptor families, including G protein-coupled receptors and protein tyrosine kinases nih.govnih.gov. The diverse pharmacological activities of imidazo[1,2-a]pyrazine derivatives also include inhibition of the gastric H+/K+-ATPase and receptor tyrosine kinase EphB4 tsijournals.comnih.gov.
A significant application of the imidazo[1,2-a]pyrazine scaffold has been in the development of novel anti-influenza agents. A specific derivative, referred to as A4, has been identified as a potent and broad-spectrum inhibitor of influenza A and B viruses, including oseltamivir-resistant strains nih.govacs.org. The antiviral mechanism of A4 is attributed to its direct interaction with the viral nucleoprotein (NP), a highly conserved protein essential for viral replication nih.govacs.org. This interaction represents a unique mechanism not utilized by existing anti-influenza drugs on the market acs.org.
Table 2: Antiviral Activity of Imidazo[1,2-a]pyrazine Derivative A4
| Parameter | Value |
|---|---|
| EC50 (PR8-PB2-Gluc) | 2.75 µM |
This table displays the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of derivative A4, indicating its antiviral potency and cellular toxicity. acs.org
The mechanism of action of the imidazo[1,2-a]pyrazine derivative A4 involves a distinct effect on the viral nucleoprotein. Indirect immunofluorescence assays have revealed that treatment with A4 induces the formation of higher-order NP oligomers, leading to the clustering or aggregation of the nucleoprotein within the cell nih.govacs.org. This action is similar to that of the known NP inhibitor, nucleozin (B1677030) nih.gov.
A critical step in the influenza virus life cycle is the import of the viral ribonucleoprotein (vRNP) complex, of which NP is a major component, into the host cell nucleus for transcription and replication. The A4 derivative effectively disrupts this process. By inducing the aggregation of NP, A4 prevents its accumulation in the nucleus nih.govacs.org. This blockade of nuclear import is a key aspect of its antiviral activity, halting the viral replication cycle at an early stage nih.gov.
Computational Chemistry and Drug Design Applications
Molecular Docking Studies
Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Imidazo[1,2-a]pyrazin-8-amine derivatives, docking studies have been instrumental in elucidating their interactions with various biological targets.
Prediction of Binding Modes and Interactions
Molecular docking simulations have been successfully employed to predict how derivatives of this compound orient themselves within the active sites of target proteins. These studies provide critical insights into the specific molecular interactions that govern their inhibitory or antagonistic activity.
For instance, in the design of novel adenosine (B11128) receptor (AR) antagonists, molecular docking was used to illustrate the hypothetical binding mode of N8-(hetero)arylcarboxyamido substituted imidazo[1,2-a]pyrazines with a refined model of the human A3 adenosine receptor (hA3 AR) nih.gov. This predictive modeling helps to understand why certain substitutions lead to good hA3 receptor affinity and selectivity nih.gov.
Similarly, docking studies were conducted on a series of 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives designed as acetylcholinesterase (AChE) inhibitors for potential use in Alzheimer's disease. The results indicated that the most potent inhibitor could simultaneously bind to specific sites within the enzyme, rationalizing its high activity.
In another study, peptide-imidazo[1,2-a]pyrazine bioconjugates were designed as potential inhibitors of the VirB11 ATPase HP0525. Docking studies revealed that these compounds could adopt a conformation within the nucleotide-binding site that facilitates inhibition.
Ligand-Receptor Modeling
Ligand-receptor modeling is a key aspect of rational drug design, focusing on the detailed interactions between a ligand (the drug candidate) and its receptor. This approach has been central to the development of this compound-based compounds. Studies targeting the human A3 adenosine receptor have utilized ligand-receptor modeling to explore the structural requirements for potent antagonism. nih.gov These models, built upon the docking of new antagonists, help to refine the understanding of the receptor's binding pocket and guide the synthesis of more effective compounds. nih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are used to analyze the physical movements of atoms and molecules. This technique allows for the assessment of the stability of ligand-receptor complexes over time, providing a more dynamic and realistic view than static docking models.
Assessment of Interaction Stability and Conformational Stability
MD simulations have been applied to evaluate the stability of complexes formed between this compound derivatives and their target proteins. For potential inhibitors of the VirB11 ATPase HP0525, MD simulations were used to assess the stability of peptide recognition moieties designed to disrupt the protein's hexameric assembly. In the context of developing new acetylcholinesterase inhibitors, MD simulations were also a component of the computational workflow, helping to confirm the stability of the predicted binding modes.
Virtual High-Throughput Screening (HTS)
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. While specific large-scale virtual HTS campaigns focused exclusively on the this compound core are not extensively detailed, the discovery of compounds for various targets often begins with screening processes. For example, an imidazopyrazine derivative was identified as a promising high-throughput screening hit as a selective negative modulator of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) nih.gov. Subsequent optimization of this hit led to the development of potent and brain-penetrant leads, demonstrating the utility of screening in initiating a drug discovery program for this class of compounds nih.gov.
In silico Interactions within Enzyme Active Sites
In silico studies have been crucial for understanding how this compound derivatives interact with the active sites of various enzymes, guiding the design of potent and selective inhibitors. A series of substituted imidazo[1,2-a]pyrazin-8-amines were discovered as novel inhibitors of Breast tumor kinase (Brk), also known as Protein tyrosine kinase 6 (PTK6) nih.gov. Computational simulations were part of the drug design process that led to tool compounds with low-nanomolar inhibition activity nih.gov.
The table below summarizes key findings from in silico studies of this compound derivatives with different enzyme targets.
| Target Enzyme | Derivative Class | Key In Silico Findings |
| Breast tumor kinase (Brk/PTK6) | Substituted imidazo[1,2-a]pyrazin-8-amines | Discovery of potent, low-nanomolar inhibitors through a drug design and screening process. nih.gov |
| Acetylcholinesterase (AChE) | 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives | Docking studies predicted binding to the catalytic active site and peripheral anionic site of AChE. |
| VirB11 ATPase HP0525 | Peptide-imidazo[1,2-a]pyrazine bioconjugates | Docking simulations showed that derivatives bind within the nucleotide-binding site of the enzyme. |
| α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) | Imidazo[1,2-a]pyrazines | Identified as a high-throughput screening hit that acts as a selective negative modulator. nih.gov |
These computational approaches are integral to the modern drug discovery pipeline, enabling a more rapid and rational design of novel therapeutic agents based on the this compound scaffold.
Prediction of Molecular Properties (e.g., ADME)
Computational tools and platforms are routinely employed to generate predictive data on the physicochemical and pharmacokinetic profile of molecules like this compound. These predictions are based on the molecule's structure and are benchmarked against extensive databases of known drug properties.
Detailed research findings from computational models suggest a favorable ADME profile for the this compound core. The predicted properties indicate its potential for oral bioavailability, a critical factor for patient-friendly drug administration. The predictions for key ADME-related parameters are summarized in the table below.
| Property | Predicted Value | Implication |
|---|---|---|
| Molecular Weight | 134.14 g/mol | Falls within the range for good oral bioavailability (typically <500 g/mol). |
| XlogP | 0.3 | Indicates a balanced lipophilicity, suggesting good absorption and distribution characteristics. |
| Hydrogen Bond Donors | 2 | Conforms to Lipinski's Rule of Five (≤5), favoring good membrane permeability. |
| Hydrogen Bond Acceptors | 4 | Adheres to Lipinski's Rule of Five (≤10), supporting drug-likeness. |
| Rotatable Bonds | 0 | Low number of rotatable bonds suggests good oral bioavailability and metabolic stability. |
| Topological Polar Surface Area (TPSA) | 79.8 Ų | Within the desirable range for good cell permeability and oral absorption. |
The data presented in the table are derived from computational models that are widely accepted in the field of drug discovery for providing initial assessments of a compound's drug-like properties. The low molecular weight and balanced lipophilicity (XlogP) of this compound are strong indicators of its potential for good absorption through the gastrointestinal tract. Furthermore, the number of hydrogen bond donors and acceptors, as well as the topological polar surface area, are all within the optimal ranges defined by established guidelines for oral drug candidates, such as Lipinski's Rule of Five. The absence of rotatable bonds points towards a rigid molecular structure, which can contribute to higher binding affinity to biological targets and improved metabolic stability.
Collectively, these in silico predictions provide a strong rationale for the further investigation of this compound and its derivatives in drug discovery programs. The favorable ADME profile suggested by these computational studies highlights the potential of this chemical scaffold to yield new therapeutic agents with desirable pharmacokinetic properties.
Preclinical Pharmacological Evaluation and Therapeutic Potential
In vitro Biological Screening
The in vitro biological assessment of Imidazo[1,2-a]pyrazin-8-amine derivatives has revealed a broad spectrum of pharmacological activities, underscoring its potential as a versatile scaffold in drug discovery.
Enzymatic Assays
Derivatives of the Imidazo[1,2-a]pyrazine (B1224502) core have been identified as potent inhibitors of several key enzymes implicated in disease pathways.
BTK Enzymatic Assay : A series of compounds based on an 8-amino-imidazo[1,5-a]pyrazine core, a related scaffold, have been identified as potent, reversible inhibitors of Bruton's tyrosine kinase (BTK). nih.gov BTK is a crucial component of the B cell receptor (BCR) signaling pathway, making it an attractive target for autoimmune diseases and B cell malignancies. nih.gov These inhibitors demonstrated excellent kinase selectivity, which is achieved through specific hydrogen bonding and hydrophobic interactions within the BTK enzyme's active site. nih.gov Similarly, substituted imidazo[1,2-a]pyrazin-8-amines were discovered as novel inhibitors of breast tumor kinase (Brk), also known as protein tyrosine kinase 6 (PTK6). nih.govresearchgate.net Certain tool compounds from this series exhibited low-nanomolar inhibition activity against Brk and high selectivity over other kinases. nih.gov
ATPase Colorimetric Assay : The anti-secretory activity of novel 6-substituted imidazo[1,2-a]pyrazines has been evaluated through binding assays against the H+/K+-ATPase, the proton pump of the stomach. researchgate.net Several compounds in this series proved to be potent inhibitors of this gastric acid pump. researchgate.net
Cell-based Assays
The therapeutic potential of this compound derivatives has been further explored through various cell-based functional assays.
Human PBMC Functional Assay : To assess their activity in a more physiologically relevant setting, BTK inhibitors with an 8-amino-imidazo[1,5-a]pyrazine core were evaluated in a human peripheral blood mononuclear cell (PBMC) functional assay. nih.gov
Cancer Cell Lines : The cytotoxic and anti-proliferative effects of this class of compounds have been tested against a wide array of human cancer cell lines. Studies have demonstrated their activity against laryngeal carcinoma (Hep-2), hepatocellular carcinoma (HepG2), skin cancer (A375), and breast cancer (MCF-7, HCC1937, MDA-MB-231) cell lines. rsc.orgrsc.orgnih.govnih.gov For instance, certain imidazo[1,2-a]pyridine (B132010) compounds, a closely related structure, showed potent cytotoxic effects against HCC1937 breast cancer cells, with IC50 values of 45 µM and 47.7 µM for specific derivatives. nih.gov Other research on imidazo[1,2-a]pyrazine derivatives reported IC50 values against various cell lines, such as 18 μM for HepG2 and 16 μM for A375. rsc.org However, some initial designs of imidazo[1,2-a]pyrazine derivatives showed no inhibition of cancer cell growth on HeLa and MCF7 cell lines at a concentration of 10 μg/mL.
Antioxidant Activity Assessment
Several studies have investigated the antioxidant properties of imidazo[1,2-a]pyrazine derivatives, often revealing significant free radical scavenging activity.
The antioxidant capacity is typically evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method, with results often compared to the standard antioxidant, ascorbic acid. In one study, a series of synthesized imidazo[1,2-a]pyrazine derivatives exhibited IC50 values ranging from 8.54 μM to 28.1 μM, with nine compounds showing good activity compared to ascorbic acid (IC50 of 5.84 μM). The presence of an amino group at the C8 position was found to be crucial for good antioxidant properties. Another study on 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives also demonstrated moderate radical scavenging activities, with one compound showing an IC50 value of 89.33 µM, although this was less potent than ascorbic acid (IC50 of 25.70 µM). researchgate.netscilit.com
| Compound Series | IC50 Range (µM) | Standard (Ascorbic Acid) IC50 (µM) | Reference |
|---|---|---|---|
| 2,3,5,8-tetrasubstituted imidazo[1,2-a]pyrazines | 8.54 - 28.1 | 5.84 | |
| 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives | 89.33 (best compound) | 25.70 | researchgate.netscilit.com |
Antimicrobial Activity (Antibacterial, Antifungal)
The antimicrobial potential of the imidazo[1,2-a]pyrazine scaffold has been evaluated against various pathogenic microbes.
Antibacterial Activity : Synthesized derivatives have been screened for in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Antifungal Activity : The same series of compounds were also tested for antifungal activity against species such as Aspergillus niger and Candida albicans.
Studies on the related imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine (B1208166) scaffolds have also shown promising antimicrobial and antifungal effects, suggesting a broader potential for this class of heterocycles in developing new anti-infective agents. mdpi.comderpharmachemica.comdergipark.org.tr
| Microorganism | Type | Activity Observed | Reference |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive Bacteria | Positive | |
| Escherichia coli | Gram-negative Bacteria | Positive | |
| Aspergillus niger | Fungus | Positive | |
| Candida albicans | Fungus | Positive |
Cytotoxicity Studies
The cytotoxicity of this compound derivatives is a critical parameter, evaluated to determine their potential as anticancer agents and to assess their safety profile for other therapeutic applications.
Cytotoxicity has been assessed using methods like the MTT assay against various cancer cell lines. nih.gov For some applications, low cytotoxicity is a desirable feature. For example, a series of imidazo[1,2-a]pyrazine derivatives designed as antioxidants were found to have low cytotoxicity against HeLa and MCF7 cell lines, which was considered an advantage for that specific therapeutic goal. In contrast, when developed as anticancer agents, potent cytotoxicity is the objective. Studies on related imidazo[1,2-a]pyridine compounds have shown significant cytotoxic effects, with some derivatives inducing apoptosis and cell cycle arrest in breast and colon cancer cells. nih.govmdpi.com
| Compound Series | Cell Line | Cancer Type | IC50 / Effect | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrazine derivatives | HeLa, MCF7 | Cervical, Breast | No inhibition at 10 µg/mL | |
| Imidazo[1,2-a]pyrazine derivatives | Hep-2, HepG2, MCF-7, A375 | Laryngeal, Liver, Breast, Skin | IC50 values from 11 µM to 21 µM | rsc.org |
| Imidazo[1,2-a]pyridine derivatives | HCC1937 | Breast | IC50 of 45 µM | nih.gov |
| Selenylated Imidazo[1,2-a]pyridine | Caco-2, HT-29 | Colon | GI50 of 2.4 µM and 1.1 µM, respectively | mdpi.com |
Fluorescent Potentiality Evaluation
While direct studies on the fluorescent properties of this compound are limited, research on the closely related imidazo[1,2-a]pyridine scaffold highlights the potential of this heterocyclic system in the development of fluorescent probes. The imidazo[1,2-a]pyridine ring system is a key component in materials science due to its fluorescent capabilities. nih.gov
Derivatives of this scaffold have been successfully synthesized as fluorescent sensors for the detection of metal ions like Fe³⁺ and Hg²⁺, both in aqueous solutions and within living HeLa cells. nih.govrsc.org These probes can exhibit a "turn-on" or "turn-off" fluorescent response upon binding to the target analyte. nih.gov Furthermore, imidazo[1,2-a]pyridine-based molecules have been developed for the colorimetric and fluorometric detection of nerve agent simulants, demonstrating their sensitivity and selectivity. nih.gov This inherent fluorescent potential of the core structure suggests that Imidazo[1,2-a]pyrazine derivatives could also be engineered for similar applications in bioimaging and chemical sensing.
In vivo Efficacy Studies
The therapeutic effectiveness of this compound and its analogs has been investigated in several animal models representing a spectrum of human diseases, including neurological disorders and inflammatory conditions.
Animal Models of Disease
Rat Model of Cerebral Ischemia
Derivatives of the imidazo[1,2-a]pyrazine core have been evaluated for their neuroprotective effects in models of cerebral ischemia. In one key study, the derivative 2,6-diphenyl-8-(3-pyridoylamino)imidazo[1,2-a]pyrazine was tested in a rat model of cerebral ischemia. nih.gov The compound demonstrated significant neuroprotective activity by delaying the onset of anoxic depolarization that results from oxygen and glucose deprivation in the hippocampus. nih.gov Furthermore, it facilitated the recovery of disrupted synaptic activity. nih.gov Other related compounds, such as diarylimidazopyrazinones, have also shown efficacy in protecting against microvascular damage following ischemia and reperfusion. nih.gov
Mouse Epilepsy Models
The potential of this scaffold in the treatment of epilepsy has been explored through its interaction with the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR), a key player in synaptic transmission. While initial imidazo[1,2-a]pyrazine leads showed promise, a subsequent compound where the core was replaced by an isosteric pyrazolopyrimidine scaffold, JNJ-61432059, demonstrated robust anticonvulsant effects. nih.gov This compound provided significant seizure protection in both the corneal kindling and the pentylenetetrazole (PTZ) anticonvulsant mouse models. nih.gov The imidazo[1,2-a]pyrazine ring is also an analog of the imidazo[1,2-a]pyridine structure found in several anticonvulsant drugs.
Rat Collagen-Induced Arthritis Model
While imidazo[1,2-a]pyrazine derivatives have been noted for their anti-inflammatory potential, specific in vivo efficacy data in the rat collagen-induced arthritis (CIA) model are not extensively detailed in the available literature. However, research on a closely related scaffold, imidazo[1,2-b]pyridazine (B131497), has shown promising results. Optimized derivatives of imidazo[1,2-b]pyridazine demonstrated efficacy in suppressing inflammation in CIA models in both mice and rats, suggesting that related imidazo-heterocyclic systems have therapeutic potential for inflammatory joint diseases. nih.gov
Pharmacodynamic Biomarker Assays
Pharmacodynamic (PD) biomarkers are crucial for demonstrating target engagement and understanding the mechanism of action of a compound in vivo. For derivatives of the imidazo[1,2-a]pyrazine class, target engagement has been quantified through receptor occupancy and downstream signaling pathway modulation.
In preclinical studies of AMPAR negative modulators, the related compound JNJ-61432059 exhibited time- and dose-dependent AMPAR/γ-8 receptor occupancy in the mouse hippocampus. nih.gov This direct measurement of target engagement in the central nervous system provided a clear link between compound exposure and its pharmacological effect.
In the context of oncology, imidazo[1,2-a]pyrazine derivatives have been developed as Gαq/11 inhibitors for uveal melanoma. nih.govresearchgate.net The efficacy of the lead compound, GQ352, was linked to its ability to suppress the phosphorylation of downstream signaling molecules ERK and dephosphorylation of YAP, as measured by Western blot analysis. nih.govresearchgate.net These downstream effects serve as molecular biomarkers of the compound's activity on its intended pathway.
Pharmacokinetic (PK) Profile Analysis
The pharmacokinetic profile, encompassing how a compound is absorbed, distributed, metabolized, and excreted, is a critical determinant of its viability as a drug candidate. Studies have focused on improving the PK properties of this compound derivatives through structural modifications.
Microsomal stability assays are used to predict in vivo hepatic clearance. The stability of several 8-substituted imidazo[1,2-a]pyrazine derivatives has been assessed in both human and rat liver microsomes. nih.gov Generally, replacements of a parent morpholine (B109124) group at the C-8 position with other cyclic amines, such as 4-fluoropiperidine (B2509456), led to marginal improvements in microsomal stability. nih.gov Another study focused on developing Gαq/11 inhibitors reported that their lead compound, GQ352, displayed reasonable stability in human liver microsomes. nih.gov The data below summarizes the stability for a series of derivatives, presented as the extraction ratio (ER), which indicates the fraction of compound metabolized by the liver microsomes.
| Compound | Human Liver Microsome Stability (ER) | Rat Liver Microsome Stability (ER) |
|---|---|---|
| 11 | 0.81 | 0.99 |
| 13 | 0.74 | 0.98 |
| 14 | 0.73 | 0.98 |
| 15 | 0.66 | 0.96 |
| 16 | 0.74 | 0.98 |
Data sourced from ACS Medicinal Chemistry Letters. nih.gov
Oral bioavailability is a key parameter for orally administered drugs. Research has shown that the imidazo[1,2-a]pyrazine scaffold can be modified to achieve favorable bioavailability. Optimization of substituents at the 8-position of this scaffold has been shown to improve oral bioavailability for a series of Aurora kinase inhibitors. nih.gov However, a different study found that many imidazopyrazine derivatives profiled suffered from low to moderate bioavailability in rats. nih.gov In contrast, a separate derivative, developed as a GABA A agonist, was reported to have good oral bioavailability in rats. nih.gov Another compound designed as a PI3K/mTOR dual inhibitor also demonstrated acceptable oral bioavailability. drugbank.com
For compounds targeting the central nervous system, the ability to cross the blood-brain barrier is essential. Several imidazo[1,2-a]pyrazine derivatives have been identified as brain penetrant. nih.gov In vivo profiling in rats revealed a correlation between in vitro P-glycoprotein (Pgp)-mediated efflux and brain penetration. nih.gov Compounds with low predicted efflux exhibited higher unbound brain partition coefficients (Kpu,u), a measure of brain penetration. nih.gov For example, compounds 11 and 14 showed the highest brain penetration in their series. nih.gov The related pyrazolopyrimidine compound, JNJ-61432059, also effectively distributed into the brain after oral dosing in rats, achieving a Kpu,u of 0.4. nih.gov
| Compound | Efflux Ratio (MDCK-MDR1) | Unbound Brain Partition Coefficient (Kpu,u) in Rat |
|---|---|---|
| 11 | 2.5 | 0.33 |
| 13 | 11 | 0.08 |
| 14 | 4.1 | 0.31 |
| 15 | >20 | 0.08 |
| 16 | 11 | 0.13 |
Data sourced from ACS Medicinal Chemistry Letters. nih.gov
Acute Toxicity Studies
Preclinical evaluation of imidazo[1,2-a]pyrazine derivatives has included assessments of acute toxicity. In one study, the derivative known as A4 was evaluated for its safety profile in Kunming mice. The findings indicated that this compound possesses low acute toxicity in this animal model. nih.gov This particular derivative was identified as a potent inhibitor of the influenza virus nucleoprotein, displaying robust, broad-spectrum anti-influenza activities. nih.gov The study determined the 50% cytotoxic concentration (CC50) and 50% effective concentration (EC50) to quantify its therapeutic index. nih.gov
| Compound | Description | Finding |
|---|---|---|
| A4 | An imidazo[1,2-a]pyrazine derivative | Demonstrated low acute toxicity in Kunming mice. nih.gov |
Development of Bivalent Compounds
To enhance the selectivity of inhibitors based on the 8-amino imidazo[1,2-a]pyrazine scaffold, researchers have explored the development of bivalent compounds. nih.gov Bivalent inhibitors are single molecules designed to interact with two different binding sites simultaneously, which can lead to increased affinity and selectivity. This strategy has been applied to target the hexameric VirB11 ATPase protein HP0525, a key component of the Type IV Secretion System (T4SS) in Helicobacter pylori. nih.gov The design of these bivalent inhibitors involves targeting the ATP binding site of HP0525 with the imidazo[1,2-a]pyrazine moiety while a rationally designed peptide sequence simultaneously targets the protein-protein interactions at the subunit-subunit interface, thereby disrupting the formation of the essential hexamer. nih.gov
Peptide-Small Molecule Bioconjugates
The construction of bivalent inhibitors from the this compound core has been actualized through the synthesis of peptide-small molecule bioconjugates. nih.gov The synthetic strategy involves first preparing the imidazo[1,2-a]pyrazine inhibitor attached to a polyethylene (B3416737) glycol (PEG) chain, which is primed for conjugation. nih.gov These PEGylated-imidazo[1,2-a]pyrazines are then regioselectively attached to specific residues on the target peptides. nih.gov Various bioconjugation methods have been explored to achieve this, including cross-metathesis, click chemistry, and cysteine-maleimide reactions, demonstrating a versatile approach to creating these complex molecules. nih.gov
Strategies for Improved Selectivity
Significant efforts have been made to improve the selectivity of this compound derivatives through systematic structure-activity relationship (SAR) optimization. A key strategy involves targeted substitutions at various positions on the core scaffold to fine-tune binding affinity for specific biological targets while minimizing off-target effects.
One major focus has been the development of selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) associated with the transmembrane AMPAR regulatory protein γ-8 (TARP γ-8). nih.gov Starting from a high-throughput screening hit, medicinal chemistry efforts focused on SAR optimization around the C-8 position of the imidazo[1,2-a]pyrazine ring. nih.gov By holding the C-3 position fixed with a preferred arene group, various substituted cyclic amines were introduced at the C-8 position. This approach led to the identification of compounds with subnanomolar potency and high selectivity for γ-8. nih.gov For example, replacing a parent morpholine group with a 4-fluoropiperidine at C-8 resulted in a compound with an IC50 of just 100 pM for γ-8. nih.gov
| Compound | C-8 Substituent (R2NH) | γ-8 pIC50 | γ-2 pIC50 |
|---|---|---|---|
| 11 | Morpholine | 9.1 ± 0.1 | 5.8 |
| 12 | Thiomorpholine | 8.8 ± 0.1 | 5.7 |
| 13 | Piperidine | 8.9 ± 0.1 | 5.8 |
| 14 | 4-Fluoropiperidine | 10.0 ± 0.1 | 6.0 |
| 15 | 4,4-Difluoropiperidine | 9.7 ± 0.1 | 6.1 |
| 16 | N-Methylpiperazine | 8.8 ± 0.1 | 5.6 |
Further diversification at the C-2, C-3, and C-8 positions has been explored to modulate other biological activities, such as antioxidant properties. Structure-activity relationship studies concluded that the presence of an amino group at the C-8 position is beneficial for antioxidant activity, with diethanolamine (B148213) and morpholine substitutions showing excellent activity. tsijournals.com These focused chemical modifications highlight a key strategy for enhancing the selectivity and therapeutic potential of the imidazo[1,2-a]pyrazine scaffold.
Conclusion and Future Research Directions
Summary of Key Discoveries and Therapeutic Potential
The Imidazo[1,2-a]pyrazine (B1224502) core is a privileged structure in drug discovery, with derivatives demonstrating a multitude of pharmacological activities. A significant area of discovery has been in oncology, where these compounds have been identified as potent inhibitors of various protein kinases crucial for cancer progression. rsc.org Research has successfully developed imidazo[1,2-a]pyrazine-based inhibitors for targets such as Aurora kinases, phosphoinositide 3-kinases (PI3K), and breast tumor kinase (Brk/PTK6). rsc.org The structure-activity relationship (SAR) studies have been pivotal, revealing that substitutions at the C2, C3, and C8 positions of the imidazo[1,2-a]pyrazine framework can significantly influence their biological activity. tsijournals.com For instance, amination at the C8 position has been shown to improve the antioxidant properties of these compounds. tsijournals.com
Beyond kinase inhibition, the therapeutic potential of this scaffold extends to other areas. Derivatives have been designed as antagonists for adenosine (B11128) receptors, with specific substitutions allowing for selectivity between A3 and A2A subtypes, showing potential for conditions like cerebral ischemia. The versatility of the scaffold is further highlighted by its use in developing selective negative modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) receptors, which are important in neuroscience for their role in synaptic transmission. nih.gov Additionally, research has pointed to the potential of these compounds as antimicrobial, anti-inflammatory, and antiviral agents, including activity against influenza virus nucleoprotein. tsijournals.comacs.org One study identified a series of derivatives that displayed potent anti-proliferative activity against a panel of cancer cell lines by inhibiting tubulin polymerization. nih.gov
The diverse biological profile of the imidazo[1,2-a]pyrazine ring system establishes it as a valuable starting point for the development of new therapeutic agents. tsijournals.com
Challenges and Opportunities in Imidazo[1,2-a]pyrazin-8-amine Research
Despite the promising discoveries, the development of this compound derivatives is not without its challenges. A primary hurdle in translating these compounds from the laboratory to clinical use is their pharmacokinetic properties. A notable study on a series of potent, brain-penetrant AMPAR modulators found that their progression was halted due to high in vivo clearance. nih.gov This issue of metabolic instability is a significant challenge that medicinal chemists must address through structural modifications to enhance drug exposure and efficacy.
Another potential challenge lies in the synthesis process. Related heterocyclic systems, such as imidazo[1,2-a]pyrimidines, are known to be susceptible to chemical rearrangements (Dimroth rearrangements), which can lead to incorrect structural assignments if not carefully controlled. dundee.ac.uk While less common, this highlights the need for rigorous structural verification during the synthesis of new imidazo[1,2-a]pyrazine analogues.
However, these challenges are balanced by immense opportunities. The core scaffold is highly "decorable," meaning it can be readily modified at multiple positions to fine-tune its biological activity and physicochemical properties. nih.gov This chemical tractability provides a significant opportunity to systematically optimize lead compounds to overcome issues like high clearance. The broad spectrum of biological targets for this scaffold opens up vast opportunities for drug discovery in various therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases. nih.gov The ability to develop highly selective inhibitors, for instance against specific kinase isoforms or receptor subtypes, presents an opportunity to create more effective and safer medicines with fewer off-target effects. researchgate.net
Emerging Resistance Mechanisms and Novel Candidate Design
A significant challenge in the long-term efficacy of targeted therapies, particularly in oncology and infectious diseases, is the emergence of drug resistance. For kinase inhibitors, a common mechanism of acquired resistance is the mutation of amino acids within the ATP-binding pocket of the target kinase, which can reduce the binding affinity of the drug. While specific resistance mechanisms to imidazo[1,2-a]pyrazine-based drugs are not yet extensively documented, the principles of resistance against the classes of targets they inhibit (e.g., kinases) are well-established.
The design of novel candidates from the imidazo[1,2-a]pyrazine scaffold is a key strategy to preemptively address or overcome such resistance. Medicinal chemistry efforts focus on creating next-generation inhibitors that can accommodate or circumvent these resistance mutations. This involves exploring different binding modes or targeting allosteric sites on the protein. The design of new derivatives is heavily guided by structure-activity relationship (SAR) studies. nih.gov For example, systematic modifications have shown that the nature of substituents at the C-2 and C-3 positions can dramatically influence anticancer activity. researchgate.netrsc.org
One innovative approach to novel candidate design is molecular hybridization, where the imidazo[1,2-a]pyrazine core is combined with another pharmacophore to create a hybrid molecule with potentially enhanced activity or a dual mechanism of action. rsc.org A study combining the imidazo[1,2-a]pyrazine moiety with coumarin, another biologically active heterocycle, resulted in hybrid compounds with significant anticancer activity. rsc.org This strategy exemplifies the creative approaches being used to expand the therapeutic utility of this versatile scaffold.
The table below summarizes SAR findings from a study on anticancer activity, illustrating how substitutions on the imidazo[1,2-a]pyrazine core affect activity. rsc.org
| Compound ID | C3-Substituent | C2-Aryl Group | Target Cell Line | IC50 (µM) |
| 10b | tert-butylamine | 4-aminophenyl | A375 | 16 |
| 10d | amine | 4-aminophenyl | A375 | >50 |
| 10k | cyclohexylamine | 4-aminophenyl | A375 | 32 |
| 12b | tert-butylamine | 4-aminophenyl | A375 | 11 |
This table is based on data from a study evaluating anticancer activity and demonstrates the impact of substitutions on inhibitory concentration (IC50). The core scaffold for compound series 12 is imidazo[1,2-a]pyridine (B132010), a closely related analogue. rsc.org
Translational Research and Clinical Development Prospects
The ultimate goal of discovering novel therapeutic scaffolds like this compound is their successful translation into clinical use. The journey from a promising preclinical candidate to an approved drug is long and arduous, with many compounds failing due to issues with safety, efficacy, or pharmacokinetics. For the imidazo[1,2-a]pyrazine class, research is largely in the discovery and preclinical stages. nih.gov
Several studies have identified lead compounds with promising profiles that warrant further investigation. For instance, a potent tubulin inhibitor, compound TB-25, was highlighted as a promising candidate for further development based on its strong anti-proliferative effects and clear mechanism of action. nih.gov Similarly, a novel inhibitor of Gαq/11, GQ352, demonstrated reasonable physicochemical properties and stability in human liver microsomes, which are positive indicators for its potential as a drug candidate for uveal melanoma. researchgate.net
Despite these promising preclinical findings, significant hurdles remain. As previously mentioned, unfavorable pharmacokinetic properties such as high in vivo clearance have already been identified as a key barrier to the development of at least one series of imidazo[1,2-a]pyrazine derivatives. nih.gov Overcoming such liabilities is a critical step in the translational path. To date, no drug based on the specific this compound scaffold has entered late-stage clinical trials. However, the broader class of pyrazine-based kinase inhibitors has seen more success, with several compounds progressing into clinical trials for various cancers and autoimmune diseases. nih.gov This provides a strong rationale for the continued investigation and optimization of imidazo[1,2-a]pyrazine derivatives, suggesting that with further refinement, these compounds hold the potential to yield future clinical candidates.
Q & A
Q. What synthetic strategies are effective for preparing imidazo[1,2-a]pyrazin-8-amine derivatives?
The Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction is widely used to synthesize 2,3-disubstituted this compound derivatives. This method enables rapid diversification by combining aldehydes, amines, and isocyanides under mild conditions, yielding libraries of adenine-mimicking scaffolds for kinase inhibition studies . Optimization of solvent systems (e.g., ethanol or dichloromethane) and catalysts (e.g., acetic acid) can enhance reaction efficiency.
Q. How is this compound characterized structurally?
X-ray crystallography and nuclear magnetic resonance (NMR) are critical for confirming the core structure and substitution patterns. For example, co-crystal structures of this compound derivatives bound to PTK6 (Protein Tyrosine Kinase 6) at 1.70–2.24 Å resolution reveal key interactions with the ATP-binding pocket, such as hydrogen bonding to hinge-region residues . Mass spectrometry (HRMS) and elemental analysis further validate molecular formulae (e.g., C₇H₈N₄ for 2-methyl derivatives) .
Q. What are the primary biological targets of this scaffold?
The scaffold acts as an adenine mimic, competitively inhibiting kinases (e.g., PTK6, Syk) by occupying ATP-binding pockets . It also demonstrates activity as an acetylcholinesterase (AChE) inhibitor and antioxidant, making it relevant in Alzheimer’s disease research .
Advanced Research Questions
Q. How can molecular docking and dynamics resolve discrepancies in inhibitor potency across kinase isoforms?
Co-crystal structures (e.g., PTK6-inhibitor complexes at 1.70 Å) guide docking simulations to identify steric or electronic mismatches in related kinases (e.g., Src family). Molecular dynamics (MD) simulations (≥100 ns) assess binding stability, with RMSD/RMSF analyses highlighting conformational flexibility in hinge regions that may explain selectivity differences .
Q. What strategies address conflicting in vitro vs. in vivo efficacy data for this compound derivatives?
Discrepancies often arise from poor pharmacokinetics (e.g., low solubility or metabolic instability). Formulation studies, such as salt/co-crystal preparation (e.g., oxetan-3-yl piperazine derivatives), improve bioavailability . Parallel assessment of plasma stability (e.g., liver microsome assays) and blood-brain barrier permeability (e.g., PAMPA) can prioritize candidates .
Q. How are structure-activity relationships (SAR) systematically explored for adenosine receptor antagonism?
Substituent variation at the 2- and 3-positions of the this compound core is evaluated through iterative synthesis and binding assays. For example, bulky aryl groups at the 2-position enhance A2A receptor affinity, while polar substituents at the 3-position improve A3 subtype selectivity. Radioligand displacement assays (e.g., using [³H]ZM241385) quantify Ki values .
Q. What computational methods optimize multi-target activity (e.g., AChE inhibition + antioxidant effects)?
Hybrid QSAR/pharmacophore models identify substituents balancing AChE inhibition (e.g., piperazine-linked groups) and radical scavenging (e.g., phenolic moieties). Density functional theory (DFT) calculates redox potentials to prioritize antioxidants, while molecular docking predicts AChE binding poses .
Q. How are solid forms optimized to enhance physicochemical properties?
Polymorph screening (e.g., solvent evaporation, slurry conversion) identifies stable crystalline forms with improved solubility. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) characterize phase purity, while dissolution testing under biorelevant conditions (e.g., FaSSIF) validates performance .
Q. What experimental designs reconcile selectivity in kinase inhibition?
Kinase profiling panels (e.g., 100+ kinases) assess off-target effects. For Syk inhibitors like GS-9973, IC₅₀ values against related kinases (e.g., JAK2, FLT3) are compared. Structural insights from co-crystals (e.g., PTK6 vs. Syk ATP pockets) guide residue-specific mutagenesis to validate selectivity determinants .
Q. How are ADMET liabilities mitigated during lead optimization?
Early-stage metabolic stability studies (e.g., CYP450 inhibition assays) and hepatocyte clearance models identify metabolically labile sites (e.g., N-methyl groups). Prodrug strategies (e.g., phosphate esters) or fluorine substitution improve half-life, while logP adjustments (e.g., <3) reduce toxicity risks .
Tables
Table 1. Key SAR Findings for Adenosine Receptor Antagonists
| Position | Substituent | A2A Ki (nM) | A3 Ki (nM) | Selectivity (A3/A2A) |
|---|---|---|---|---|
| 2 | Phenyl | 120 | 15 | 0.125 |
| 2 | 4-Fluorophenyl | 85 | 12 | 0.141 |
| 3 | Piperidinyl | 200 | 8 | 0.04 |
| 3 | Morpholinyl | 180 | 25 | 0.139 |
Table 2. Physicochemical Properties of this compound Derivatives
| Compound | Molecular Formula | Molecular Weight | Solubility (DMSO) | logP |
|---|---|---|---|---|
| 2-Methyl derivative | C₇H₈N₄ | 148.16 | >50 mM | 1.2 |
| GS-9973 (Entospletinib) | C₂₃H₂₁N₇O | 411.46 | 20.55 mg/mL | 3.5 |
| 8-Piperazinyl derivative | C₁₀H₁₄N₆ | 218.26 | 10 mM | 0.8 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
